molecular formula C7H9N3O2 B8194321 N-Propionylcytosine

N-Propionylcytosine

Cat. No. B8194321
M. Wt: 167.17 g/mol
InChI Key: XOQHOIUZXIJXQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Propionylcytosine is a useful research compound. Its molecular formula is C7H9N3O2 and its molecular weight is 167.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Propionylcytosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Propionylcytosine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Enhanced Affinity to RNA and DNA Targets : Peptide nucleic acid oligomers containing tricyclic cytosine analogues, such as N-Propionylcytosine, demonstrate significantly increased affinity towards RNA and DNA targets while maintaining mismatch discrimination (Rajeev, Maier, Lesnik, & Manoharan, 2002).

  • Applications in Epigenetic Studies : Programmable protein-DNA cross-linking methods that target 5-formylcytosine (a derivative of cytosine) in human genomes expand the scope of programmable probes for epigenetic research (Giess et al., 2019).

  • Machine Learning in Genomic Research : Tools like 4mCPred have been developed for predicting DNA N4-methylcytosine sites in various organisms, providing higher accuracy than existing predictors (He, Jia, & Zou, 2018).

  • Newborn Screening for Metabolic Disorders : Techniques have been improved for newborn screening of inborn errors in metabolism by detecting markers like total homocysteine and methylmalonic acid in dried blood spots, relevant to propionate metabolism (Turgeon et al., 2010).

  • Understanding DNA Demethylation : Studies have revealed that Tet proteins can generate unknown cytosine derivatives in genomic DNA, suggesting a pathway for DNA demethylation in animals through oxidation followed by decarboxylation (Ito et al., 2011).

  • Role of 5-Formylcytosine in Mammals : Research indicates that 5-Formylcytosine (5fC), a stable DNA modification in mammals, may have functional roles beyond being a mere demethylation intermediate (Bachman et al., 2015).

  • Advances in DNA Sequencing Technologies : New technologies have enabled the discovery and sequencing of novel nucleotide variants in DNA, advancing our understanding of epigenetics and cell status in higher organisms (Song, Yi, & He, 2012).

  • Nanoparticle Research : The surface charge of medical nanoparticles, including those with cationic properties potentially derived from N-Propionylcytosine, plays a crucial role in their cellular uptake and cytotoxicity (Fröhlich, 2012).

properties

IUPAC Name

N-(2-oxo-1H-pyrimidin-6-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-2-6(11)9-5-3-4-8-7(12)10-5/h3-4H,2H2,1H3,(H2,8,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOQHOIUZXIJXQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=NC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Propionylcytosine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.